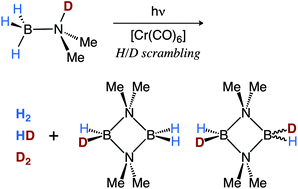H/D scrambling in a chromium-catalyzed dehydrocoupling reaction of a borane–dimethylamine adduct†
Dalton Transactions Pub Date: 2017-08-15 DOI: 10.1039/C7DT02345F
Abstract
H/D scrambling took place in a chromium-catalyzed dehydrocoupling reaction of a deuterium-labeled borane–dimethylamine adduct. In the hydrogen elimination of BH3·NDMe2 (1a-dN), H2, HD and D2 were generated in 65 : 30 : 5 ratio, and 62% of deuterium atoms were incorporated into the major product, the dimethylaminoborane dimer. Proton and deuteron nuclei were thus concentrated into the evolved dihydrogen and aminoborane dimer, respectively. The mechanism of H/D scrambling is understood based on the reaction pathway of the dehydrocoupling of 1a, which was previously proposed based on DFT calculations. The H/D distribution in the products is explained by the energy difference according to the deuterated position in an intermediate of the dehydrocoupling reaction.

Recommended Literature
- [1] Building biomimetic membrane at a goldelectrode surface
- [2] Book reviews
- [3] Characterisation of a hyperthermophilic transketolase from Thermotoga maritima DSM3109 as a biocatalyst for 7-keto-octuronic acid synthesis†
- [4] Building deep learning and traditional chemometric models based on Fourier transform mid-infrared spectroscopy: Identification of wild and cultivated Gastrodia elata
- [5] Band gap tuning of oxygen vacancy-induced Al2O3-TiO2 ceramics processed by spark plasma sintering
- [6] Band convergence in the non-cubic chalcopyrite compounds Cu2MGeSe4†
- [7] Branched polyethylenimine-functionalized carbon dots as sensitive and selective fluorescent probes for N-acetylcysteine via an off–on mechanism†
- [8] Changes in molecular composition and packing during lipidmembrane reconstitution from phospholipid–surfactant micelles
- [9] Book reviews
- [10] Bubble-assisted growth of hollow palladium nanospheres with structure control allowing very thin shells for highly enhanced catalysis†

Journal Name:Dalton Transactions
research_products
-
CAS no.: 98320-39-9









